N-(2-Acetamido)iminodiacetic acid is a synthetic organic compound with the chemical formula . It is categorized as an alpha-amino acid and is structurally characterized by the presence of two carboxylic acid groups and an amide functional group. This compound is notable for its buffering properties, making it useful in various biochemical applications. The compound's systematic name is 2-[(carbamoylmethyl)(carboxymethyl)amino]acetic acid, and it has a molecular weight of approximately 190.154 g/mol .
Currently, there is no scientific research readily available describing a specific mechanism of action for ADA.
Studies suggest that N-(2-AIDA) may improve glucose metabolism and increase the glomerular filtration rate in diabetic patients. This finding suggests it might have potential as a therapeutic agent for diabetic nephropathy, a complication of diabetes that affects kidney function. Source: Biosynth product page, FA15758:
N-(2-AIDA) exhibits pharmacokinetic properties similar to those of malonic acid, a substance used in certain diagnostic tests. This similarity suggests that N-(2-AIDA) could potentially be developed as a substitute or alternative diagnostic tool. However, further research is needed to explore this possibility. Source: Sigma-Aldrich product page, N-(2-Acetamido)-iminodiacetic acid for synthesis:
N-(2-Acetamido)iminodiacetic acid has been studied for its biological activity, particularly as an inhibitor of peptide deformylase, an enzyme involved in protein synthesis. This inhibition suggests potential applications in antimicrobial therapies, especially against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . Additionally, its ability to bind metal ions enhances its significance in biochemical pathways where metal co-factors are critical.
The synthesis of N-(2-Acetamido)iminodiacetic acid typically involves a two-step process:
Purification steps often include recrystallization from solvents like methanol or ethanol to obtain high-purity products.
N-(2-Acetamido)iminodiacetic acid finds applications across various fields:
Studies have indicated that N-(2-Acetamido)iminodiacetic acid interacts with various proteins and enzymes due to its structural features. Its ability to bind metal ions suggests potential roles in metalloprotein interactions, which are critical for many biological processes . Furthermore, investigations into its pharmacokinetics reveal insights into its absorption and distribution within biological systems.
N-(2-Acetamido)iminodiacetic acid shares structural similarities with several other compounds, particularly other amino acids and chelating agents. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Glycine | C₂H₅NO₂ | Simplest amino acid; no carboxylic acid group |
Ethylenediaminetetraacetic Acid | C₁₀H₁₅N₃O₈ | Stronger chelating agent; used in metal ion binding |
N,N-Bis(carboxymethyl)glycine | C₇H₁₃N₃O₈ | Known as tris; widely used as a buffer |
Uniqueness of N-(2-Acetamido)iminodiacetic Acid:
ADA’s zwitterionic structure arises from its dual functional groups: a deprotonated carboxylic acid and a protonated tertiary amine, separated by a glycine backbone modified with an acetamido group [1] [2]. This configuration allows ADA to resist pH fluctuations by donating or accepting protons within its buffering range. Electromotive-force measurements of hydrogen-silver chloride cells revealed that ADA’s dissociation constant (pK₂) varies with temperature, following the equation:
$$
\text{pK}_2 = \frac{2943.784}{T} - 47.05762 + 7.72703 \ln T
$$
where $$T$$ is the thermodynamic temperature [3]. At 298.15 K (25°C), pK₂ is 6.8416, with standard thermodynamic values of ΔH° = 12,252 J·mol⁻¹ and ΔS° = -89.9 J·K⁻¹·mol⁻¹ [3]. These properties enable ADA to maintain stable pH conditions in isotonic saline solutions, mimicking physiological environments [3].
ADA forms 2:1 complexes with divalent cations, including Ca²⁺, Mg²⁺, Mn²⁺, Cu²⁺, Zn²⁺, and Co²⁺, primarily through its iminodiacetic acid moiety [2] [4]. Unlike EDTA, which strongly inhibits Ca²⁺-dependent processes like aequorin luminescence, ADA’s moderate binding affinity (log K ≈ 6.8 for Ca²⁺ at 25°C) minimizes interference in biological assays [4] [6]. Comparative studies in high-ionic-strength solutions (150 mM KCl) demonstrated that ADA causes negligible calibration errors in aequorin-based Ca²⁺ measurements, whereas EDTA introduces offsets of 0.2–0.3 pCa units [4].
Table 1: Stability Constants of Common Chelators
Chelator | log K (Ca²⁺) | log K (Mg²⁺) |
---|---|---|
ADA | 6.8 | 4.5 |
EDTA | 10.6 | 8.7 |
EGTA | 11.0 | 5.2 |
Data derived from electromotive-force and luminescence inhibition studies [3] [4].
ADA indirectly influences Na⁺/K⁺-ATPase activity by regulating Mg²⁺ availability, a cofactor required for ATP hydrolysis. In experiments with (Na⁺ + K⁺)-activated ATPase, free Mg²⁺ concentrations correlated linearly with phospho-enzyme formation (R² = 0.98), while Mg²⁺-ADA complexes showed no inhibitory effects [5]. However, the slow dissociation kinetics of Mg²⁺-ADA (compared to Mg²⁺-EDTA) prolong Mg²⁺ availability, sustaining enzymatic activity during prolonged assays [5]. This property makes ADA preferable for studies requiring steady Mg²⁺ levels without abrupt ion depletion.
ADA interferes with bicinchoninic acid (BCA) and Lowry protein assays by chelating Cu²⁺ ions essential for colorimetric detection [2] [4]. In BCA assays, Cu²⁺ reduction to Cu⁺ forms a purple complex with bicinchoninic acid, but ADA sequesters Cu²⁺, reducing absorbance at 562 nm by up to 40% [2]. This interference is concentration-dependent, with 1 mM ADA causing significant signal suppression. Researchers must either omit ADA from samples or include parallel controls with equivalent chelator concentrations to correct absorbance readings [2] [6].
Irritant